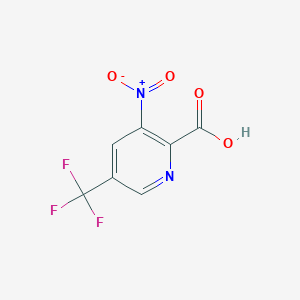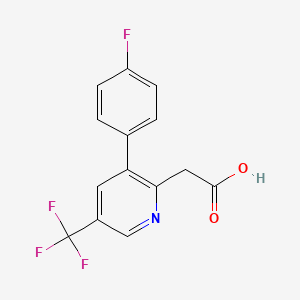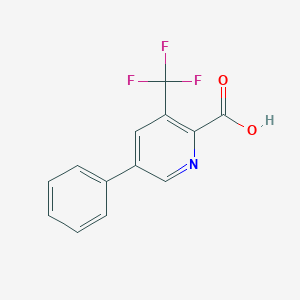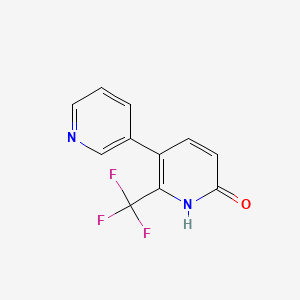![molecular formula C9H6Cl2N2S B1388679 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221345-99-8](/img/structure/B1388679.png)
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and are integral components in various pharmaceutical and industrial applications
Mechanism of Action
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, are often enzymes or receptors that play crucial roles in various biological processes . For instance, some thiadiazole derivatives have been found to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH balance and fluid balance in the body .
Mode of Action
The mode of action of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole involves its interaction with its target enzyme or receptor. The compound binds to the active site of the target, altering its function and leading to changes in the biological process it controls . The exact nature of these interactions and changes can vary depending on the specific target and the structure of the thiadiazole derivative.
Biochemical Pathways
Upon interaction with its target, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt the balance of pH and fluids, affecting numerous downstream processes . .
Pharmacokinetics
The pharmacokinetics of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacyIt’s worth noting that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, potentially enhancing their bioavailability .
Result of Action
The molecular and cellular effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole’s action depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions and potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The interaction between 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole and these enzymes can lead to significant biochemical changes, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, thiadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbonic anhydrase results in the inhibition of this enzyme, affecting the regulation of pH and ion balance within cells . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase affects the regulation of bicarbonate and proton levels, impacting cellular metabolism . Additionally, 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole can modulate the activity of other metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, thiadiazole derivatives have been shown to bind to plasma proteins, affecting their distribution in the bloodstream . The transport of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole to specific tissues and cells is essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and energy production . The precise localization of 5-Chloro-3-(3-chloro-benzyl)-[1,2,4]thiadiazole within cells is crucial for its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazole ring. The product is then purified and characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and antiepileptic properties.
1,2,5-Thiadiazole: Exhibits similar biological activities but with different structural features.
Benzothiazole: Another heterocyclic compound with significant biological activities, including anticancer properties.
Uniqueness
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of chlorine atoms and a benzyl group, which enhance its chemical reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXSJDNHCTRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















